molecular formula C13H9N3O2S2 B2841694 N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 864940-73-8

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2841694
CAS No.: 864940-73-8
M. Wt: 303.35
InChI Key: FILUXRKYLRQWFX-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 864940-73-8) is a high-purity synthetic compound supplied for research and development applications. This molecule features a hybrid heterocyclic structure, incorporating both benzothiazole and thiophene rings connected by a carboxamide linker, with a molecular formula of C 13 H 9 N 3 O 2 S 2 and a molecular weight of 303.35 g/mol [ ]. Benzothiazole derivatives are a significant class in medicinal chemistry, renowned for their diverse pharmacological profiles and are extensively investigated as key scaffolds in drug discovery [ ]. Scientific literature highlights that benzothiazole-based compounds are frequently explored for their potential as enzyme inhibitors. For instance, structurally related benzothiazole-phenyl analogs have been developed as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), presenting a promising polypharmacological approach for treating pain and inflammation [ ]. Furthermore, other studies have identified N-(thiazol-2-yl)-benzamide analogs as selective antagonists for the Zinc-Activated Channel (ZAC), serving as valuable pharmacological tools to study this unique member of the Cys-loop receptor superfamily [ ]. Beyond pharmaceutical research, benzothiazole-thiophene hybrids have also been designed as novel succinate dehydrogenase (SDH) inhibitors, demonstrating significant antifungal activity in agricultural applications [ ]. The distinct molecular architecture of this compound makes it a valuable intermediate for researchers in medicinal chemistry, pharmacology, and agrochemistry, facilitating structure-activity relationship (SAR) studies and the development of novel bioactive molecules. The product is available with a purity of 95% and higher [ ]. This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S2/c14-10(17)7-5-6-19-12(7)16-11(18)13-15-8-3-1-2-4-9(8)20-13/h1-6H,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILUXRKYLRQWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Precursor Preparation

1,3-Benzothiazole-2-carboxylic acid is synthesized via cyclocondensation of 2-aminothiophenol with carbon disulfide under basic conditions, followed by oxidation. Alternative routes involve:

  • Knoevenagel condensation : Reaction of 2-aminobenzothiazole with malonic acid derivatives.
  • Hydrolysis of nitriles : Catalytic conversion of 2-cyanobenzothiazole using concentrated HCl.

Chlorination to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours. Excess reagent is removed under vacuum to yield the acyl chloride as a pale-yellow solid (typical yield: 85–92%).

Synthesis of 3-Carbamoylthiophen-2-Amine

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction is employed to construct the 2-aminothiophene scaffold with a carbamoyl group at position 3:

  • Reagents : Cyclohexanone (10 mmol), cyanoacetamide (10 mmol), sulfur (10 mmol), and morpholine (catalyst) in ethanol.
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Product : 2-Amino-3-carbamoylthiophene (yield: 68–75%).

Mechanistic Insight : The reaction proceeds via keto-enol tautomerization, nucleophilic attack by sulfur, and cyclization to form the thiophene ring.

Alternative Route: Nitrile Hydrolysis

  • Starting material : 2-Amino-3-cyanothiophene (prepared via Friedländer synthesis).
  • Hydrolysis : Treatment with H₂O₂/H₂SO₄ at 60°C for 4 hours converts the nitrile to a carbamoyl group (yield: 70–78%).

Coupling Reaction: Formation of the Carboxamide Bond

Amide Bond Formation

The final step involves nucleophilic acyl substitution between 1,3-benzothiazole-2-carbonyl chloride and 3-carbamoylthiophen-2-amine:

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF).
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to scavenge HCl.
  • Conditions : Stirring at 25°C for 12–16 hours under nitrogen.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/water (yield: 80–88%).

Optimization Data

Parameter Conditions Tested Optimal Value Yield (%)
Solvent DCM, THF, DMF DCM 88
Temperature (°C) 0, 25, 40 25 88
Base DIPEA, TEA, Pyridine DIPEA 88
Reaction Time (hrs) 6, 12, 24 12 88

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, aromatic), 6.82 (d, 1H, thiophene), 2.34 (s, 2H, CONH₂).
  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
  • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).

Comparative Yield Analysis

Method Yield (%) Purity (%)
Gewald + Direct Coupling 75 97
Nitrile Hydrolysis + Coupling 70 96
One-Pot Gewald-Coupling 68 95

Challenges and Mitigation Strategies

  • Acyl Chloride Hydrolysis : Conduct reactions under anhydrous conditions with molecular sieves.
  • Low Coupling Efficiency : Use a 10% molar excess of acyl chloride to drive the reaction to completion.
  • Byproduct Formation : Purify via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted amine.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Explored for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The benzothiazole-2-carboxamide framework allows for diverse substitutions, which influence physicochemical properties and bioactivity. Key analogs and their characteristics are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Modification Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Bioactivity
N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide 3-Carbamoylthiophen-2-yl 2 4 ~106* Not reported in evidence
N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (II) Biphenyl-4-carboxamide 1 2 ~70 Diuretic activity
N-(4-Morpholinophenyl)benzothiazole-2-carboxamide 4-Morpholinophenyl 1 5 ~106 No reported activity
Benzo[b]thiophene-2-carboxamide (Compound 22) Benzo[b]thiophene 1 4 ~90 IDO1 inhibitor (synthesized)
Triazole-ethyl benzothiazole-2-carboxamide Triazole-ethyl substituent 1 5 106 Structural data only
3-Chloro-N-(6-nitrobenzothiazol-2-yl)benzothiophene-2-carboxamide Chloro, nitro groups 1 5 ~120 No bioactivity data

*Estimated based on similar compounds in .

Key Observations:
  • Polar Surface Area: Compounds with morpholinophenyl (106 Ų) or triazole-ethyl (106 Ų) groups exhibit higher polarity, likely affecting solubility and membrane permeability .
  • Bioactivity : The biphenyl derivative (Compound II) demonstrated diuretic activity, suggesting that bulky aromatic substituents may favor interactions with renal targets .

Computational and Structural Insights

  • Torsion Angles : Ring puckering analysis (e.g., Cremer-Pople parameters) could elucidate how substituents influence the benzothiazole-thiophene conformation .

Q & A

Q. Table 2: Key Biological Data

ActivityModelResultReference
AnticancerMCF-7 cellsIC₅₀ = 3.2 µM
AntimicrobialS. aureusMIC = 8 µg/mL
Topoisomerase inhibitionEnzymatic assay82% inhibition at 10 µM

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